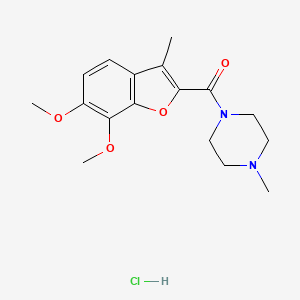
Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique molecular structure allows it to interact with different biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride involves several steps. The starting materials typically include piperazine and 6,7-dimethoxy-3-methyl-2-benzofuran. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures that the compound is produced efficiently and meets the required quality standards.
化学反応の分析
Types of Reactions: Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying various biological processes and interactions. In medicine, the compound is investigated for its potential therapeutic effects, including its role in treating certain diseases. In industry, it is utilized in the production of various products, such as pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds: Similar compounds to Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride include other piperazine derivatives and benzofuran compounds. These compounds share structural similarities but may differ in their specific functional groups and properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and molecular structure. This uniqueness allows it to interact with different biological targets and exhibit distinct properties compared to other similar compounds.
生物活性
Piperazine derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride (CID 218484) is a notable example, exhibiting potential therapeutic applications and unique mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C22H24N2O4
- SMILES Notation : CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)N3CCN(CC3)C4=CC=CC=C4
- InChI Key : YJSJOBKLMAKGEG-UHFFFAOYSA-N
The compound features a complex structure that includes a benzofuran moiety and a piperazine ring, which are critical for its biological activity.
1. Interaction with Neurotransmitter Systems
Research indicates that piperazine derivatives can influence neurotransmitter systems. For instance, studies have shown that certain piperazine compounds can modulate serotonin and dopamine receptor activity, which may contribute to their psychoactive effects. Specifically, the compound may interact with the central nervous system (CNS), potentially affecting mood and cognition.
2. Antioxidant Activity
Piperazine derivatives have been reported to exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various neurodegenerative diseases. The presence of methoxy groups in the benzofuran structure enhances the electron-donating ability of the compound, contributing to its antioxidant capacity.
Case Studies and Experimental Evidence
A study focused on the biological activity of piperazine derivatives highlighted their effects on neuronal cells. The findings suggested that these compounds could induce apoptosis in glial cells through mitochondrial pathways, indicating potential applications in treating neurodegenerative conditions .
Additionally, a comparative analysis of various piperazine compounds demonstrated that they could inhibit neuronal activity depending on their concentration, suggesting a dose-dependent effect on CNS activity .
Toxicology and Safety Profile
While detailed toxicological data for this specific compound are sparse, general findings on piperazine derivatives suggest that they may pose risks at high doses or with prolonged exposure. Research into similar compounds has indicated potential neurotoxicity and adverse effects on sensory processing .
特性
CAS番号 |
40713-19-7 |
|---|---|
分子式 |
C17H23ClN2O4 |
分子量 |
354.8 g/mol |
IUPAC名 |
(6,7-dimethoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H22N2O4.ClH/c1-11-12-5-6-13(21-3)16(22-4)15(12)23-14(11)17(20)19-9-7-18(2)8-10-19;/h5-6H,7-10H2,1-4H3;1H |
InChIキー |
WWQBMXJCRSTRDV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)N3CCN(CC3)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















